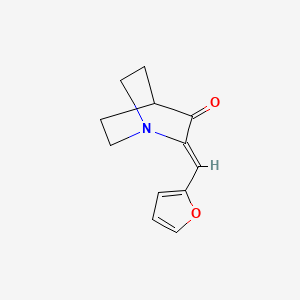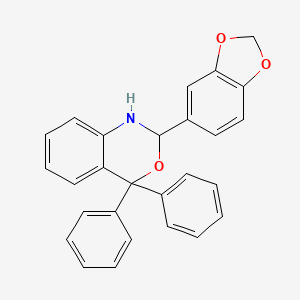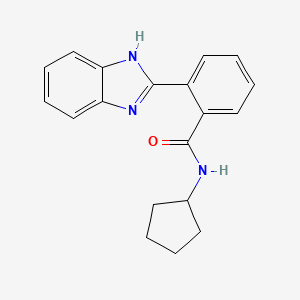
N-(3,5-dichloro-2-methoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of 1,2,4-triazoles, which are known for their versatile applications in medicinal chemistry due to their remarkable pharmacological properties. This class of compounds has been extensively researched for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis Analysis
1,2,4-triazole derivatives, including those with benzylidene substitutions, are typically synthesized through a series of steps involving the condensation of hydrazides with aldehydes or ketones, followed by cyclization reactions. For example, the synthesis of similar compounds involves acid-catalyzed reactions under reflux conditions in ethanol, yielding high purity products through crystallization techniques (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, confirming the presence of characteristic triazole rings and substituent groups (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, due to the presence of active sites in their structure. These reactions enable further functionalization of the triazole ring, leading to derivatives with enhanced biological activity (Vo, 2020).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the nature of their substituents. These properties are critical for determining the compound's suitability for pharmaceutical formulations (Bekircan et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1,2,4-triazole derivatives, are key factors in their pharmacological profile. Studies on their electronic and spectroscopic properties using density functional theory (DFT) provide insights into their potential as bioactive molecules (Beytur & Avinca, 2021).
科学的研究の応用
Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including compounds structurally similar to N-(3,5-dichloro-2-methoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, have been synthesized and demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). This indicates potential use in developing new antimicrobial agents.
Electronic and Spectroscopic Analysis
Detailed molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, closely related to the subject compound, have been conducted. These studies included DFT calculations and experimental validations, which are crucial for understanding the properties and potential applications of such compounds in various fields, including material science (Beytur & Avinca, 2021).
Synthesis Techniques
The synthesis of various 1,2,3-triazole derivatives, similar in structure to the compound , has been achieved through multi-component reactions. These methods are significant for the development and large-scale production of such compounds, which could be useful in various scientific research applications (Vo, 2020).
特性
IUPAC Name |
(E)-1-(3,5-dichloro-2-methoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-24-15-12(8-13(18)9-14(15)19)10-20-23-16(21-22-17(23)25-2)11-6-4-3-5-7-11/h3-10H,1-2H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPCIAVPIZYSL-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NN2C(=NN=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)



![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)
![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)